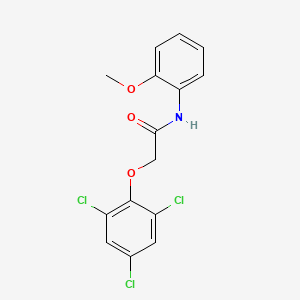![molecular formula C10H11N3O4S B11960495 Acetamide, N-[N-acetyl-S-(4-nitrophenyl)sulfinimidoyl]- CAS No. 88951-70-6](/img/structure/B11960495.png)
Acetamide, N-[N-acetyl-S-(4-nitrophenyl)sulfinimidoyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-[N-acetyl-S-(4-nitrophenyl)sulfinimidoyl]- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of an acetamide group, a nitrophenyl group, and a sulfinimidoyl group, which contribute to its diverse reactivity and applications in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[N-acetyl-S-(4-nitrophenyl)sulfinimidoyl]- typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of acetamide with 4-nitroaniline to form N-(4-nitrophenyl)acetamide. This intermediate is then subjected to further reactions to introduce the sulfinimidoyl group, often using reagents such as sulfur dichloride and acetic anhydride under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization and chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Acetamide, N-[N-acetyl-S-(4-nitrophenyl)sulfinimidoyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenyl group can be replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amino derivatives .
Wissenschaftliche Forschungsanwendungen
Acetamide, N-[N-acetyl-S-(4-nitrophenyl)sulfinimidoyl]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of Acetamide, N-[N-acetyl-S-(4-nitrophenyl)sulfinimidoyl]- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to inhibition or activation of various biochemical processes. The presence of the nitrophenyl and sulfinimidoyl groups plays a crucial role in its reactivity and binding affinity to these targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-nitrophenyl)acetamide: Shares the nitrophenyl and acetamide groups but lacks the sulfinimidoyl group.
4-Nitroacetanilide: Similar structure but without the sulfinimidoyl group.
N-Acetyl-4-nitroaniline: Another related compound with similar functional groups
Uniqueness
Acetamide, N-[N-acetyl-S-(4-nitrophenyl)sulfinimidoyl]- is unique due to the presence of the sulfinimidoyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be suitable .
Eigenschaften
CAS-Nummer |
88951-70-6 |
|---|---|
Molekularformel |
C10H11N3O4S |
Molekulargewicht |
269.28 g/mol |
IUPAC-Name |
N-[N-acetyl-S-(4-nitrophenyl)sulfinimidoyl]acetamide |
InChI |
InChI=1S/C10H11N3O4S/c1-7(14)11-18(12-8(2)15)10-5-3-9(4-6-10)13(16)17/h3-6H,1-2H3,(H,11,12,14,15) |
InChI-Schlüssel |
AMQWCRVZVZQYQV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NS(=NC(=O)C)C1=CC=C(C=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


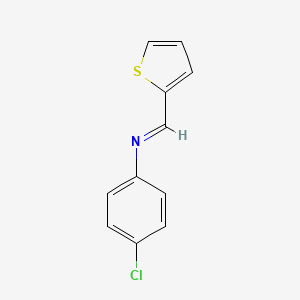
![1-((5Z)-5-{[3-(4-Ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-4-oxo-4,5-dihydro-1,3-thiazol-2-YL)-4-piperidinecarboxamide](/img/structure/B11960425.png)
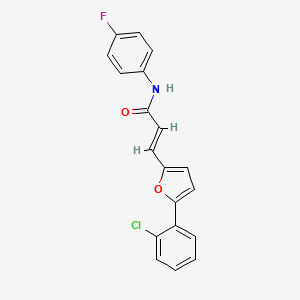
![N'-[4-(diethylamino)-2-hydroxybenzylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11960448.png)



![2-[[2-[(3-Methyl-2-phenylmethoxycarbonylamino-butanoyl)amino]acetyl]amino]acetic acid](/img/structure/B11960479.png)
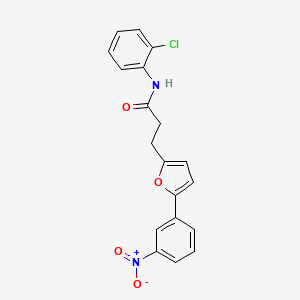
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11960487.png)
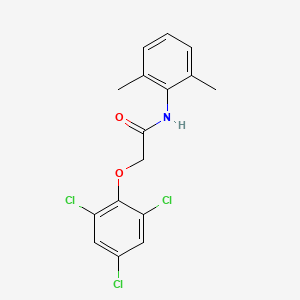

![[(2,5-Dichlorophenyl)amino][(propan-2-ylideneamino)oxy]methanone](/img/structure/B11960500.png)
